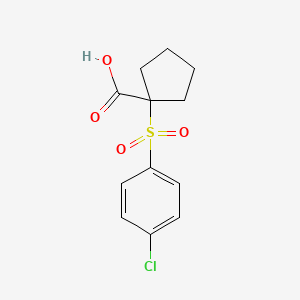

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

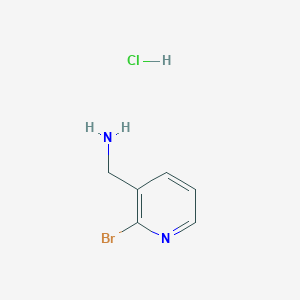

The compound “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” is a complex organic molecule that contains a cyclopentane ring (a five-membered carbon ring), a carboxylic acid group (-COOH), and a 4-chloro-benzenesulfonyl group. The latter is a derivative of benzenesulfonyl chloride, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, the synthesis of similar compounds often involves the reaction of a benzene derivative with chlorosulfonic acid to produce a benzenesulfonyl chloride . This could then potentially react with a cyclopentane carboxylic acid to form the final product .Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the cyclopentane ring, the benzenesulfonyl group, and the carboxylic acid group .Chemical Reactions Analysis

Benzenesulfonyl chloride, a component of this compound, is known to undergo a variety of reactions, including forming sulfonamides, sulfonyl chloride, and esters . The specific reactions that “1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid” would undergo would depend on the specific conditions and reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the polar carboxylic acid group and the aromatic benzenesulfonyl group. For example, benzenesulfonyl chloride is known to be a colorless viscous oil that is soluble in organic solvents .Applications De Recherche Scientifique

Isosteres for Carboxylic Acid Functional Group

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid and its derivatives highlight the versatility of the cyclopentane-1,3-dione moiety as a novel isostere for the carboxylic acid functional group. This structural modification is demonstrated in the design of thromboxane A2 prostanoid receptor antagonists. The cyclopentane-1,3-dione unit effectively substitutes for the carboxylic acid functional group, offering a blend of strong acidity, tunable lipophilicity, and structural versatility, making it a valuable addition to the carboxylic acid isosteres palette (Ballatore et al., 2011).

Carbonic Anhydrase Inhibitors

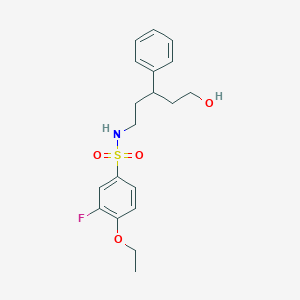

The chloro-substituted benzenesulfonamide framework has been utilized in the synthesis of potent carbonic anhydrase inhibitors. These compounds, derived from reactions involving 4-chloro-3-sulfamoyl benzoic acid, display strong inhibitory effects against carbonic anhydrase isozymes, CA I, II, and IV. These enzymes are crucial in aqueous humor secretion within the eye, indicating the potential of these derivatives as topically acting anti-glaucoma agents, showcasing their enhanced affinity and prolonged action compared to clinically used drugs (Mincione et al., 2001).

Oxidation Mechanisms and Selectivity

The application of chloroplatinum salts for the selective oxidation of hydrocarbons, including those related to the sulfonamide framework of 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid, demonstrates unique selectivity and mechanisms. This process involves the stepwise hydroxylation to alcohols and aldehydes without further oxidation to carboxylic acids, highlighting the distinct reactivity and potential in synthetic chemistry for functionalizing compounds related to 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid (Labinger et al., 1993).

Synthesis Under Neutral Conditions

The selective activation of primary carboxylic acids by triarylbismuthanes under neutral conditions, with 1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid potentially falling within this scope, allows for the synthesis of amides and esters. This method demonstrates a significant advance in synthetic methodologies, offering a gentle and versatile approach to forming key functional groups in a variety of chemical compounds (Ogawa et al., 1994).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(4-chlorophenyl)sulfonylcyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4S/c13-9-3-5-10(6-4-9)18(16,17)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFIGUUIPQNZBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-benzenesulfonyl)-cyclopentane-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)

![(E)-{2-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)ethylidene}(methoxy)amine](/img/structure/B2985076.png)

![N-(furan-2-ylmethyl)-4-[(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2985082.png)

![2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2985083.png)

![4-((2-fluorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2985090.png)

![(5-chlorothiophen-2-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2985092.png)